

Spectroscopic Profile of 2-Heptadecanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Heptadecanol

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This technical guide provides a comprehensive overview of the key spectroscopic data for the long-chain secondary alcohol, **2-Heptadecanol**. It includes a summary of available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for acquiring such spectra, and a workflow diagram for spectroscopic analysis. Due to the limited availability of fully tabulated public data for **2-Heptadecanol**, representative data from closely related homologous alcohols may be used for illustrative purposes where noted.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Heptadecanol** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete public dataset for the ^1H and ^{13}C NMR of **2-Heptadecanol** is not readily available, predicted chemical shifts and data from similar long-chain secondary alcohols can provide valuable insights. The key expected resonances are outlined below.

^1H NMR (Proton NMR): The proton NMR spectrum of **2-Heptadecanol** is expected to show characteristic signals for the protons near the hydroxyl group and along the alkyl chain.

Proton Type	Expected Chemical Shift (ppm)	Multiplicity	Notes
-OH	~1.0 - 5.0	Singlet (broad)	Chemical shift is concentration and solvent dependent.
CH-OH	~3.5 - 4.0	Sextet or Multiplet	Coupled to the adjacent CH ₃ and CH ₂ groups.
-CH ₃ (at C1)	~1.2	Doublet	Coupled to the CH-OH proton.
-CH ₂ - (chain)	~1.2 - 1.4	Multiplet (broad)	Overlapping signals from the long alkyl chain.
-CH ₃ (terminal)	~0.9	Triplet	Typical terminal methyl group signal.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A ¹³C NMR spectrum for **2-Heptadecanol** acetate is available in spectral databases.[\[1\]](#) The expected chemical shifts for **2-Heptadecanol** are as follows:

Carbon Type	Expected Chemical Shift (ppm)
CH-OH	~68
-CH ₂ - (adjacent to CH-OH)	~39
-CH ₃ (at C1)	~23
-CH ₂ - (chain)	~22-32
-CH ₃ (terminal)	~14

Mass Spectrometry (MS)

The mass spectrum of **2-Heptadecanol** is available through the NIST WebBook.[2][3] The electron ionization (EI) mass spectrum is characterized by fragmentation of the long alkyl chain.

Key Fragments for **2-Heptadecanol** (m/z)[4]

m/z	Relative Intensity	Possible Fragment
43	High	$[\text{C}_3\text{H}_7]^+$
45	High	$[\text{CH}_3\text{CH}=\text{OH}]^+$
57	High	$[\text{C}_4\text{H}_9]^+$
71	Moderate	$[\text{C}_5\text{H}_{11}]^+$
85	Moderate	$[\text{C}_6\text{H}_{13}]^+$

Note: The molecular ion peak (M^+) for long-chain alcohols is often weak or absent in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of **2-Heptadecanol** is also available in the NIST database.[2][3][5] The key absorption bands are characteristic of a long-chain secondary alcohol.

Characteristic IR Absorption Bands for **2-Heptadecanol**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~3200-3600	Strong, Broad	O-H stretch	Alcohol
~2850-2960	Strong	C-H stretch	Alkane
~1465	Medium	C-H bend	Alkane
~1375	Medium	C-H bend	Alkane
~1100	Medium	C-O stretch	Secondary Alcohol

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-Heptadecanol**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Heptadecanol** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform- d , CDCl_3) in a standard 5 mm NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
 - A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of **2-Heptadecanol**.

Methodology:

- **Sample Preparation:** Prepare a dilute solution of **2-Heptadecanol** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
- **Gas Chromatography:**
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
 - Use a suitable capillary column (e.g., a nonpolar DB-5ms or similar).
 - Program the oven temperature to ramp from a low initial temperature (e.g., 50 $^{\circ}$ C) to a high final temperature (e.g., 300 $^{\circ}$ C) to ensure elution of the long-chain alcohol.
- **Mass Spectrometry:**
 - The eluent from the GC column is directed into the ion source of the mass spectrometer.
 - Set the ion source to electron ionization (EI) mode, typically at 70 eV.
 - Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).
- **Data Analysis:** Identify the peak corresponding to **2-Heptadecanol** in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and identify the molecular ion (if present) and major fragment ions.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **2-Heptadecanol**.

Methodology:

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - This is the most common and convenient method for solid samples.

- Place a small amount of solid **2-Heptadecanol** directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of **2-Heptadecanol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the instrument's sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Heptadecanol**.

Spectroscopic analysis workflow for a chemical compound.

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